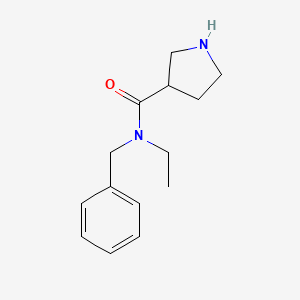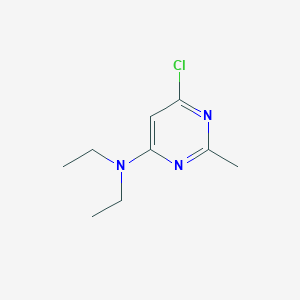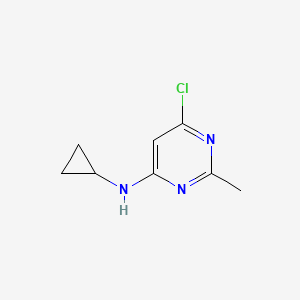
(1-シンナミル-1H-1,2,3-トリアゾール-4-イル)メタノール
概要
説明
The compound “(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol” is a type of triazole derivative. Triazole derivatives are known for their wide range of applications in medicinal, biochemical, and material sciences . They are often used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The starting compounds undergo a series of reactions to afford the target molecules . The synthesized compounds are then characterized by various analytical and spectral techniques .Molecular Structure Analysis
The molecular structure of triazole derivatives is determined by spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and HRMS . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
Triazole derivatives are synthesized via a series of chemical reactions. The first step often involves a reaction between a starting material and another compound . This is followed by a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined by various techniques. For example, the IR spectrum characterization of a compound showed characteristic absorption bands due to different vibrations . The 1H-NMR and 13C-NMR provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
創薬
1,2,3-トリアゾールは、この化合物のコア構造であり、創薬において幅広い用途が見出されています . アミノ酸やヌクレオチドのような必須の構成要素の一部となっています . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .
有機合成
1,2,3-トリアゾールは、その高い化学的安定性のために有機合成に使用されています . 通常、酸性または塩基性の加水分解、さらには高温での酸化および還元条件に対しても不活性です .
高分子化学
1,2,3-トリアゾールは、高分子化学で使用されています . それらの強い双極子モーメントと水素結合能力は、アミド結合と構造的に類似しており、EまたはZアミド結合を模倣しています .
超分子化学
1,2,3-トリアゾールは、超分子化学で用途があります . 窒素含有の重要な5員複素環の1つであり、幅広い用途があります .
生体複合
1,2,3-トリアゾールは、生体複合に使用されています . さまざまな標的と水素結合を形成することができ、その結果、化合物の薬物動態、薬理学的、および毒性学的特性が改善されます .
ケミカルバイオロジー
1,2,3-トリアゾールは、ケミカルバイオロジーで使用されています . 最も重要な活性医薬品足場の1つです .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングで使用されています . 高い化学的安定性、芳香族性、強い双極子モーメント、水素結合能力など、多くの有用な特性を持っています .
材料科学
1,2,3-トリアゾールは、材料科学で使用されています . 染料、写真材料、光安定剤、農薬、腐食防止剤など、工業用途で広く使用されています .
作用機序
Target of Action
Compounds in the 1,2,3-triazole class are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the other functional groups present in the compound .
Mode of Action
The mode of action of 1,2,3-triazoles typically involves interactions with the target protein, often through the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3-triazoles can vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of other functional groups can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the nature of the interaction. This could range from the inhibition of an enzyme’s activity to the modulation of a receptor’s signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,3-triazoles .
Safety and Hazards
生化学分析
Cellular Effects
The effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1,2,3-triazole derivatives can exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The impact of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol on these cells may involve the disruption of cellular homeostasis and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of action of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, the inhibition of α-amylase and α-glucosidase by 1,2,3-triazole derivatives can result in decreased glucose production . Additionally, (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 1,2,3-triazoles are generally stable under various conditions, but their degradation products can also have biological activity . Long-term exposure to (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol may lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At high doses, it may cause toxic or adverse effects. For example, high doses of 1,2,3-triazole derivatives have been associated with cytotoxicity and organ damage in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is involved in several metabolic pathways, including those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, leading to changes in metabolic flux and metabolite levels . The modulation of these pathways can have significant effects on overall metabolic homeostasis and energy production.
Transport and Distribution
The transport and distribution of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can determine its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-12-9-15(14-13-12)8-4-7-11-5-2-1-3-6-11/h1-7,9,16H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKMXMKAENHFAY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
